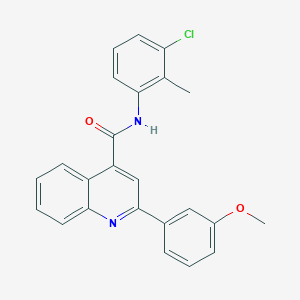![molecular formula C18H17N5O B6096155 2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6096155.png)
2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one, also known as GW0742, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Mecanismo De Acción
2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one activates PPARs, which are nuclear receptors that play a crucial role in regulating gene expression and cellular metabolism. PPARs are involved in the regulation of lipid and glucose metabolism, inflammation, and cell differentiation. By activating PPARs, this compound can modulate the expression of target genes and promote beneficial physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and promoting lipid metabolism. It has also been shown to have cardioprotective effects, including reducing atherosclerosis, improving cardiac function, and reducing oxidative stress. In addition, this compound has been shown to have anti-tumor effects, including inhibiting tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several advantages for lab experiments, including its high potency and selectivity for PPAR agonism, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential toxicity at high doses, and its potential to interact with other drugs or compounds.
Direcciones Futuras
There are several potential future directions for research on 2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one, including investigating its therapeutic potential in metabolic disorders, cardiovascular diseases, and cancer. In addition, future research could focus on identifying new target genes and pathways that are regulated by this compound, as well as developing new analogs or derivatives with improved pharmacological properties. Finally, future research could explore the potential use of this compound in combination with other drugs or compounds for synergistic effects.
Métodos De Síntesis
2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can be synthesized through a multi-step process that involves the reaction of 2,7-diethyl-3-nitropyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one with hydrazine hydrate, followed by reduction with sodium borohydride. The final product is obtained after purification and recrystallization.
Aplicaciones Científicas De Investigación
2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been widely used in scientific research as a tool to study the physiological and biochemical effects of PPAR agonists. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in various animal models. It has also been investigated for its potential therapeutic applications in cardiovascular diseases, such as atherosclerosis and heart failure, and in cancer, where it has been shown to inhibit tumor growth and metastasis.
Propiedades
IUPAC Name |
4,11-diethyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-3-13-15(12-8-6-5-7-9-12)17-20-19-16-14(23(17)21-13)10-11-22(4-2)18(16)24/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMKROZYFXAEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)CC)N=NC2=C1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6096077.png)


![{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-fluorophenyl)methanone](/img/structure/B6096111.png)
![4-({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid](/img/structure/B6096122.png)


![N-(3-chloro-4-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6096140.png)
![ethyl N-{[3-(4-methoxy-2-methylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6096145.png)
![N-(4-chlorophenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6096161.png)
![3-[(cyclohexylamino)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6096162.png)

![4-oxo-N-(1-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6096179.png)
![7-(3,4-difluorobenzyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6096187.png)